2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound with the molecular formula C8H7F2NO and a molecular weight of 171.15 g/mol This compound is characterized by the presence of a benzoxazine ring, which is a fused bicyclic structure containing both oxygen and nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is the large subunit of the Herpes Simplex Virus Type 1 (HSV-1) terminase complex . This complex plays a crucial role in the replication of HSV-1, a virus that affects more than 90% of the global population .
Mode of Action
The compound interacts with the large subunit of the HSV-1 terminase complex, inhibiting the reproduction of HSV-1 in vitro . This interaction disrupts the virus’s ability to replicate, thereby reducing the severity of the infection.
Biochemical Pathways
It is known that the compound interferes with the replication process of hsv-1, which likely involves the disruption of viral dna synthesis .
Pharmacokinetics
The compound’s effectiveness against hsv-1, including acyclovir-resistant strains, suggests that it has sufficient bioavailability to exert its antiviral effects .
Result of Action
The primary result of the compound’s action is the inhibition of HSV-1 reproduction. This leads to a decrease in the severity of the infection and potentially prevents the development of acyclovir-resistant strains of the virus .
Biochemical Analysis
Biochemical Properties
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity. Additionally, this compound can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as enhancing cellular resilience to stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
The synthesis of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 2,2-difluoroethanol with o-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazine ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced benzoxazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties. It serves as a scaffold for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1,4-benzoxazine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
7,8-Difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine: Contains additional methyl and fluorine groups, leading to variations in reactivity and stability.
2,2-Difluoro-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but with different ring fusion, affecting its chemical behavior
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2,2-difluoro-3,4-dihydro-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-8(10)5-11-6-3-1-2-4-7(6)12-8/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHKEGBIEMCGIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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